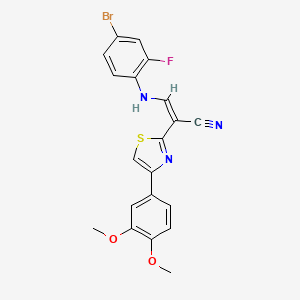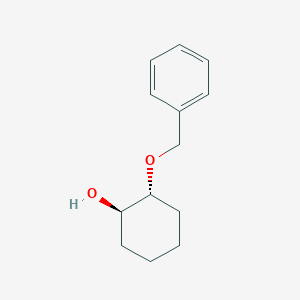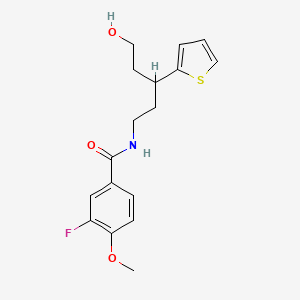![molecular formula C8H16ClNO B3014632 1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride CAS No. 2225142-52-7](/img/structure/B3014632.png)
1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Azabicyclo[221]heptan-1-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is known for its unique bicyclic structure, which includes a seven-membered ring containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride typically involves the reaction of a bicyclic amine with an appropriate alcohol under acidic conditions to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvent
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
- Batch or continuous flow reactors
- Purification steps: Crystallization or recrystallization to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
- Oxidation: Conversion to corresponding ketones or aldehydes
- Reduction: Formation of amines or alcohols
- Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
- Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide
- Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride
- Substitution: Use of nucleophiles such as halides or amines under basic or acidic conditions
Major Products Formed
- Oxidation: Formation of ketones or aldehydes
- Reduction: Formation of secondary or tertiary amines
- Substitution: Formation of substituted bicyclic compounds
Scientific Research Applications
1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
- Chemistry: Used as a building block for the synthesis of more complex molecules
- Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding
- Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects
- Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-(7-Azabicyclo[2.2.1]heptan-1-yl)methanol
- **1-(7-Azabicyclo[2.2.1]heptan-1-yl)propan-1-ol
- **1-(7-Azabicyclo[2.2.1]heptan-1-yl)butan-1-ol
Uniqueness
1-(7-Azabicyclo[221]heptan-1-yl)ethan-1-ol hydrochloride is unique due to its specific bicyclic structure and the presence of an ethan-1-ol group
Properties
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-1-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(10)8-4-2-7(9-8)3-5-8;/h6-7,9-10H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQGAWZGHSAMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCC(N1)CC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3014554.png)
![2-(4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B3014556.png)
![5-Bromo-2-[(1-cyclobutanecarbonylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B3014557.png)


![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3014561.png)

![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3014563.png)
![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3014565.png)
![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)
![N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B3014572.png)
